1,3,2-dioxaborolan-2-yl)benzoate

Beschreibung

Historical Development and Discovery

The development of this compound compounds emerged from the broader evolution of organoboron chemistry and cross-coupling methodologies in the latter half of the twentieth century. The foundational work that ultimately led to these compounds began with the pioneering research of Akira Suzuki and Norio Miyaura, who first published the cross-coupling reaction between phenylboronic acid and haloarenes in 1981. This seminal contribution established the framework for utilizing organoboron species in palladium-catalyzed carbon-carbon bond formation, earning Suzuki the Nobel Prize in Chemistry in 2010 alongside Richard Heck and Ei-ichi Negishi for their collective contributions to noble metal catalysis in organic synthesis.

The specific development of dioxaborolane-protected boronic acids represented a crucial advancement in addressing the limitations of free boronic acids, which often suffered from issues related to stability, purification, and handling. The introduction of the pinacol protecting group, forming the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure, provided enhanced stability and improved synthetic utility. The Miyaura borylation reaction, which enables the direct conversion of aryl and vinyl halides into organoboron compounds using bis(pinacolato)diboron as the boron source, became instrumental in accessing these protected boronic acid derivatives. This methodology, characterized by mild reaction conditions and excellent functional group tolerance, addressed many of the shortcomings associated with more traditional approaches using highly reactive Grignard or lithium reagents.

The evolution toward benzoate-containing dioxaborolane compounds reflected the growing recognition of the importance of carboxylic acid functionality in pharmaceutical and materials applications. The development of efficient synthetic routes to access compounds such as 4-carboxyphenylboronic acid pinacol ester, with the Chemical Abstracts Service number 180516-87-4, demonstrated the feasibility of combining aromatic carboxylic acid groups with boron-containing functionality. These compounds found immediate applications as biochemical reagents and intermediates for life science research, highlighting their potential for biological and medicinal chemistry applications.

Structural Classification and Nomenclature

The systematic nomenclature of this compound compounds follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organoboron derivatives. According to the Hantzsch-Widman system employed for small heterocycles, saturated five-membered cyclic boronic esters are designated as dioxaborolanes, with the prefix "boro" indicating the presence of boron within the ring structure. The complete systematic name for the pinacol ester of a phenylboronic acid derivative incorporates the substitution pattern, as exemplified by 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which describes the tetramethyl substitution on the dioxaborolane ring and the carboxylic acid functionality on the benzene ring.

The structural classification of these compounds encompasses several distinct categories based on the substitution pattern and functional group arrangement. The most common representatives include methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which features both hydroxyl and ester functionalities alongside the dioxaborolane group, and 4-carboxyphenylboronic acid pinacol ester, which contains the free carboxylic acid group. These compounds demonstrate the versatility of the dioxaborolane protecting group in accommodating various functional group combinations while maintaining chemical stability and synthetic accessibility.

The molecular architecture of these compounds is characterized by the planar arrangement of the benzene ring system with the dioxaborolane substituent, typically exhibiting minimal twist around the carbon-boron bond. Crystal structure analyses of related phenylboronic acid derivatives have revealed that the carbon-boron-oxygen plane maintains near-coplanarity with the aromatic ring system, with twist angles typically ranging from 6.6° to 21.4°. This structural feature contributes to the stability and reactivity characteristics of these compounds, influencing their behavior in subsequent synthetic transformations.

Significance in Organic Chemistry

The significance of this compound compounds in contemporary organic chemistry stems from their exceptional utility as coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. These compounds serve as masked boronic acids that can be readily activated under appropriate reaction conditions to participate in carbon-carbon bond formation with various electrophilic partners. The combination of the stable dioxaborolane protecting group with the benzoate framework provides synthetic chemists with versatile building blocks that can be incorporated into complex molecular architectures through reliable and predictable transformation protocols.

The mechanistic understanding of how these compounds participate in cross-coupling reactions has been extensively studied, revealing a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The dioxaborolane group serves as a readily accessible source of nucleophilic carbon that can be transferred to palladium centers during the transmetalation step, while the benzoate functionality provides additional sites for further synthetic elaboration. This dual functionality makes these compounds particularly valuable for the construction of pharmaceutically relevant structures and advanced materials.

Recent developments in the field have demonstrated the superior efficiency of dioxaborolane-protected boronic acids compared to alternative boron sources. The use of bis(pinacolato)diboron in Miyaura borylation reactions, while effective, generates significant amounts of pinacol waste that must be removed and disposed of, reducing overall process efficiency. In contrast, compounds such as 4-carboxyphenylboronic acid pinacol ester can be synthesized and utilized more efficiently, particularly when employed in combination with optimized catalyst systems such as those based on palladium dichloride acetonitrile complex with specialized phosphine ligands.

The functional group tolerance exhibited by these compounds has been demonstrated across a wide range of synthetic applications. Aromatic halides bearing ester, cyano, nitro, and carbonyl functionalities can be successfully converted to the corresponding aromatic boronic acid derivatives using established Miyaura borylation protocols. This broad compatibility has enabled the synthesis of structurally diverse compound libraries for pharmaceutical screening and the development of advanced materials with precisely controlled properties.

General Properties and Characteristics

The physical and chemical properties of this compound compounds reflect the combined influence of the aromatic carboxylic acid system and the cyclic boronic ester functionality. Representative compounds in this class, such as 4-carboxyphenylboronic acid pinacol ester, typically exhibit crystalline solid forms at room temperature with well-defined melting points in the range of 227-231°C. These compounds generally display limited water solubility, as exemplified by the insoluble nature of 4-carboxyphenylboronic acid pinacol ester in aqueous media, which necessitates the use of organic solvents for most synthetic applications.

The thermal stability of these compounds is generally excellent, with boiling points often exceeding 379°C under standard atmospheric conditions, though many compounds decompose before reaching their theoretical boiling points. This thermal stability, combined with their resistance to oxidation and hydrolysis under neutral conditions, makes them suitable for storage and handling under ambient laboratory conditions when properly protected from moisture and light. The density values typically range around 1.1-1.15 grams per cubic centimeter, consistent with the presence of both aromatic and heteroatomic components within the molecular structure.

Table 1: Physical Properties of Representative this compound Compounds

| Compound | CAS Number | Molecular Weight | Melting Point | Density | Water Solubility |

|---|---|---|---|---|---|

| 4-Carboxyphenylboronic acid pinacol ester | 180516-87-4 | 248.08 g/mol | 227-231°C | 1.15 g/cm³ | Insoluble |

| Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1421322-59-9 | 278.11 g/mol | Not reported | Not reported | Not reported |

The spectroscopic characteristics of these compounds provide valuable insights into their molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the tetramethyl groups of the dioxaborolane ring, typically appearing as singlets in the aliphatic region of proton nuclear magnetic resonance spectra. The aromatic protons of the benzoate ring system exhibit typical coupling patterns consistent with substituted benzene derivatives, with chemical shifts influenced by the electron-withdrawing nature of both the carboxylic acid group and the dioxaborolane substituent.

The chemical stability of these compounds under various reaction conditions has been systematically investigated, revealing their compatibility with a wide range of synthetic transformations. The dioxaborolane protecting group demonstrates excellent stability toward nucleophilic attack and basic conditions, while remaining susceptible to hydrolysis under strongly acidic conditions or in the presence of fluoride sources. This selective reactivity pattern enables the controlled removal of the protecting group when desired, allowing access to the corresponding free boronic acid for further synthetic applications.

The electrochemical properties of these compounds reflect the influence of both the electron-withdrawing carboxylic acid group and the electron-donating characteristics of the dioxaborolane substituent. Predicted acid dissociation constant values for compounds such as 4-carboxyphenylboronic acid pinacol ester fall within the range of 4.09, indicating moderate acidity consistent with substituted benzoic acid derivatives. This acidity profile influences the compounds' behavior in biological systems and their potential for pharmaceutical applications, where precise control of ionization state is often critical for biological activity.

Eigenschaften

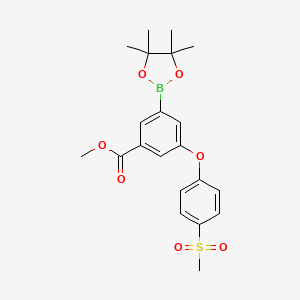

CAS-Nummer |

1235567-13-1 |

|---|---|

Molekularformel |

C21H25BO7S |

Molekulargewicht |

432.294 |

IUPAC-Name |

methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3 |

InChI-Schlüssel |

LIKZVTMRXYRCHJ-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Parameters:

-

Temperature : 45°C

-

Solvent : Aqueous medium (D.I. H₂O)

-

Catalyst : None required

-

Purification : Dichloromethane extraction followed by NaHCO₃ and brine washes.

This method’s success hinges on the boronic acid ester’s stability under microwave conditions, enabling efficient C–O bond formation without decomposition. Substituted benzaldehydes, such as 4-(trifluoromethyl)benzaldehyde, similarly afforded derivatives like A4 (76% yield), demonstrating the reaction’s adaptability to electron-deficient aromatic systems.

Palladium-Catalyzed Cross-Coupling with Boronate Esters

Palladium-mediated cross-coupling reactions provide a robust route to 1,3,2-dioxaborolan-2-yl benzoates. A protocol involving tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) and 3-bromoaniline (27 µL, 0.25 mmol) utilized Pd catalysis in a DME/H₂O solvent system at 80°C. The reaction proceeded via a Suzuki–Miyaura mechanism, yielding the coupled product at 50% after flash chromatography.

Table 1: Cross-Coupling Reaction Conditions and Outcomes

The moderate yield underscores challenges in steric hindrance from the tetramethyl dioxaborolane group, which may impede transmetalation steps. Optimizing ligand systems (e.g., SPhos) or employing anhydrous conditions could enhance efficiency.

Copper-Mediated Radiofluorination Using Pinacol Boronates

Copper-mediated ¹⁸F-fluorination of pinacol aryl boronates offers a pathway to radiolabeled benzoates. In a recent study, a pinacol boronate precursor underwent Cu-mediated radiofluorination with [¹⁸F]fluoride, achieving a radiochemical conversion (RCC) of 56 ± 3%. Purification via solid-phase extraction (SPE) using cation-exchange and reverse-phase cartridges yielded N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) with >99% radiochemical purity.

Critical Factors:

-

Catalyst : Cu(OTf)₂

-

Solvent : Dimethylformamide (DMF)

This method’s utility lies in its one-pot simplicity, bypassing traditional multistep sequences. However, the reliance on specialized precursors and radiochemical handling limits its broad applicability.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates the synthesis of 1,3,2-dioxaborolan-2-yl benzoates. For instance, the Passerini reaction described in Section 1 achieved completion in 126 minutes under microwave conditions, compared to >24 hours via conventional heating. Similarly, a palladium-catalyzed coupling in a microwave vial reduced reaction times to 2 hours while maintaining 50% yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,2-Dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids and reduction to form boranes

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid ester.

Solvents: Organic solvents like toluene, THF, or dichloromethane are commonly used

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Oxidation Products: Formation of boronic acids.

Reduction Products: Formation of boranes

Wissenschaftliche Forschungsanwendungen

1,3,2-Dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Utilized in the development of anticancer drugs and enzyme inhibitors.

Industry: Applied in the production of advanced materials and polymers .

Wirkmechanismus

The mechanism of action of 1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Key Differences:

Substituent Effects :

- Electron-withdrawing groups (e.g., CF3 in methyl 4-(dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate) increase boron’s electrophilicity, accelerating transmetalation in cross-couplings .

- Ortho-substituted derivatives (e.g., hydroxy or methyl groups) introduce steric hindrance, reducing reactivity but improving selectivity in couplings .

Stability and Reactivity: Tetramethyl-dioxaborolane derivatives exhibit superior hydrolytic stability compared to non-methylated analogs, making them preferred for aqueous-phase reactions . Methoxycarbonyl groups (e.g., methyl 4-(dioxaborolan-2-yl)benzoate) show planar alignment with the benzene ring (tilt angle ~4.97°), enhancing π-conjugation in materials applications .

Structural Insights

Emerging Trends

- High-Throughput Synthesis : Automated platforms employ dioxaborolan-2-yl benzoates as building blocks for combinatorial libraries, leveraging their modularity and compatibility with microwave-assisted reactions .

- Bioconjugation : Hydroxy-substituted analogs are explored for antibody-drug conjugates (ADCs), where the boronate ester acts as a cleavable linker .

Q & A

Q. How do steric and electronic effects influence catalytic cycles in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.